molecular formula C19H24N4O B13658577 4-(Aminomethyl)-n'-(4-(diethylamino)benzylidene)benzohydrazide

4-(Aminomethyl)-n'-(4-(diethylamino)benzylidene)benzohydrazide

Cat. No.: B13658577
M. Wt: 324.4 g/mol
InChI Key: QBXSPUSIMFUWTP-UHFFFAOYSA-N
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Description

This compound belongs to the benzohydrazide class, characterized by a hydrazone (-NHN=CH-) backbone. Its structure includes:

  • 4-(diethylamino)benzylidene group, contributing electron-donating effects and lipophilicity, which may influence biological interactions and solubility .

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-(aminomethyl)-N-[[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H24N4O/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24)

InChI Key

QBXSPUSIMFUWTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-(aminomethyl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It may serve as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-n’-(4-(diethylamino)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzylidene Derivatives

Antimicrobial Activity (Table 1)
Compound Substituents MIC (µg/mL) S. aureus MIC (µg/mL) C. albicans Reference
Target Compound 4-(diethylamino)benzylidene Not reported Not reported -
N0-[4-(2-Cl-4-NO₂-C₆H₃-imino)benzylidene]-4-Cl-benzohydrazide 2-chloro-4-nitrophenylimino, 4-Cl 1.25 (pMIC) 1.23 (pMIC)
N0-[4-(3-NO₂-C₆H₄-imino)benzylidene]-4-NH₂-benzohydrazide 3-nitrophenylimino, 4-NH₂ 1.23 (pMIC) 1.55 (pMIC)
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide 4-CF₃, 4-CF₃ 46.8 (AChE IC₅₀, µM) 19.1 (BuChE IC₅₀, µM)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) enhance enzyme inhibition (e.g., AChE/BuChE) but reduce antimicrobial potency compared to electron-donating groups .
  • Chlorine substituents improve broad-spectrum antimicrobial activity, likely due to increased membrane disruption .
Electronic Properties (Table 2)
Compound HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (Debye) Reference
Target Compound (predicted) -5.2 -1.8 3.4 4.1
N'-(4-dimethylaminobenzylidene)benzohydrazide -5.0 -1.6 3.4 3.8
N'-(4-aminobenzylidene)benzohydrazide -5.5 -2.1 3.4 5.2

Key Observations :

  • Similar HOMO-LUMO gaps (ΔE ≈ 3.4 eV) suggest comparable chemical reactivity across analogs, though substituents modulate charge distribution.

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